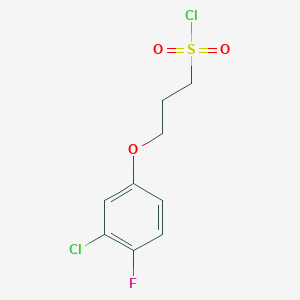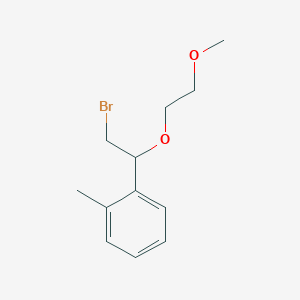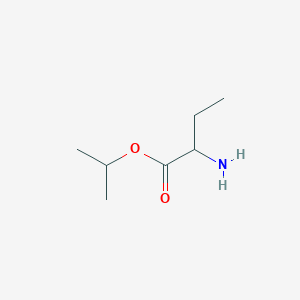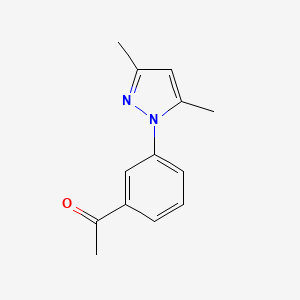
1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethylsulfonyl group attached to a propyl chain, which is further connected to a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The ethylsulfonyl group can be introduced through a nucleophilic substitution reaction using an appropriate sulfonylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of the triazole ring produces amines.
Aplicaciones Científicas De Investigación
1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound exhibits potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The ethylsulfonyl group enhances the compound’s solubility and stability, facilitating its biological activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine
- 1-(3-(Propylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine
- 1-(3-(Butylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine
Uniqueness
1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and stability, making it suitable for various applications. Additionally, the triazole ring provides a versatile scaffold for further functionalization, allowing the synthesis of a wide range of derivatives with tailored properties.
Propiedades
Fórmula molecular |
C7H14N4O2S |
|---|---|
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
1-(3-ethylsulfonylpropyl)triazol-4-amine |
InChI |
InChI=1S/C7H14N4O2S/c1-2-14(12,13)5-3-4-11-6-7(8)9-10-11/h6H,2-5,8H2,1H3 |
Clave InChI |
HIKNJOJOUNFKLL-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CCCN1C=C(N=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


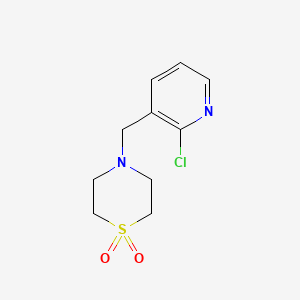
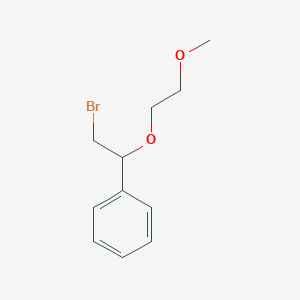
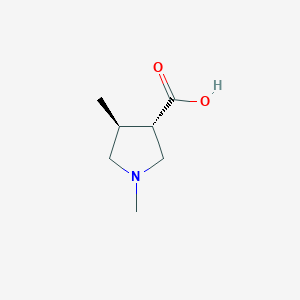
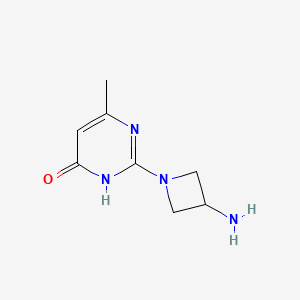
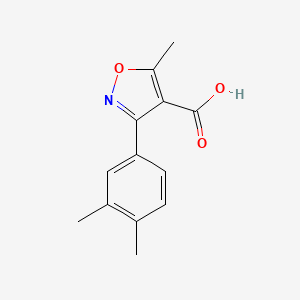
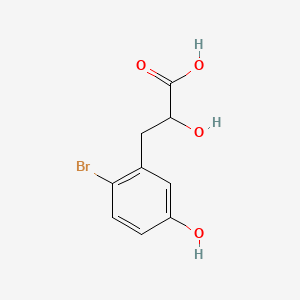
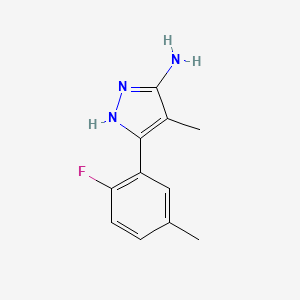
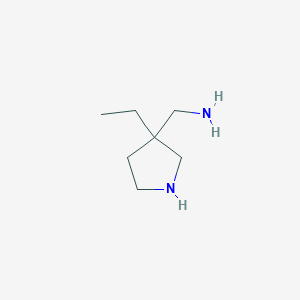
![(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13632550.png)
